4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one
Description
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one is an α,β-unsaturated ketone characterized by a conjugated enone system (C=O and C=C bonds) and a substituted phenyl ring with a hydroxyl (-OH) group at the ortho position (C2) and a chloro (-Cl) substituent at the para position (C4) (Figure 1). This structural motif is critical for its electronic and optical properties, as the enone system facilitates π-conjugation, while the electron-withdrawing Cl and electron-donating OH groups influence reactivity and intermolecular interactions, such as hydrogen bonding .
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-4-(4-chloro-2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)2-3-8-4-5-9(11)6-10(8)13/h2-6,13H,1H3/b3-2+ |
InChI Key |
VTTILLAIRVFFGM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C(C=C1)Cl)O |
Canonical SMILES |
CC(=O)C=CC1=C(C=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one typically involves the reaction of 4-chlorophenol with methyl vinyl ketone. The process can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 4-(4-Chloro-2-oxophenyl)but-3-en-2-one.
Reduction: 4-(4-Chloro-2-hydroxyphenyl)butan-2-ol.
Substitution: 4-(4-Amino-2-hydroxyphenyl)but-3-en-2-one.
Scientific Research Applications
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces. These interactions lead to the inhibition of carbohydrate hydrolysis, which can be beneficial in managing conditions like diabetes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Optical Properties
UV-Vis Absorption
The enone system in α,β-unsaturated ketones generates HOMO-LUMO transitions detectable via UV-Vis spectroscopy. Substituents on the phenyl ring significantly alter absorption maxima:
| Compound | Substituents | λmax (nm) | Reference |
|---|---|---|---|
| (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one | 4-NMe2 (electron-donating) | 375 | |
| (E)-4-(4-Nitrophenyl)but-3-en-2-one | 4-NO2 (electron-withdrawing) | 323 |
The dimethylamino group (electron-donating) red-shifts absorption compared to nitro (electron-withdrawing) due to enhanced conjugation. For 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one, the chloro group (moderately electron-withdrawing) and hydroxyl group (electron-donating) may result in intermediate λmax values, though experimental data are lacking.
Nonlinear Optical (NLO) Properties
Third-order nonlinear susceptibility (χ<sup>(3)</sup>) values for similar compounds were measured via Z-scan techniques:
The nitro-substituted compound exhibits higher χ<sup>(3)</sup> values due to stronger electron-withdrawing effects, enhancing nonlinear polarizability. The chloro-hydroxyl analog may display intermediate χ<sup>(3)</sup> values, influenced by competing electronic effects of Cl (-I effect) and OH (+M effect) .
Structural and Functional Group Variations
Positional Isomerism
Retro-curcuminoids with hydroxyl groups at different positions exhibit distinct properties:
- (E)-4-(2-Hydroxyphenyl)but-3-en-2-one (ortho-OH): Enhanced intramolecular hydrogen bonding, stabilizing the enol tautomer .
- (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (Dehydrozingerone) : Methoxy group at C3 increases steric bulk and alters hydrogen bonding networks .
The ortho-chloro and para-hydroxyl groups in 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one likely reduce steric hindrance compared to Dehydrozingerone while maintaining strong hydrogen bonding.
Halogen Substitution
- 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one: Dimethylamino group introduces charge-transfer interactions, altering solubility and reactivity .
The single chloro substituent in the target compound balances electron withdrawal without excessive lipophilicity, making it suitable for applications requiring moderate polarity.
Biological Activity
4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one, also known as a derivative of 2-hydroxybenzalacetone, is an organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a chlorine atom and a hydroxy group , along with an α,β-unsaturated ketone structure. This unique arrangement enhances its reactivity and biological activity compared to similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(4-Hydroxyphenyl)but-3-en-2-one | Hydroxyl group at para position | Different reactivity due to substitution pattern |
| 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one | Chlorine substitution | Enhanced electrophilicity and potential biological activity |
| 4-(4-Nitrophenyl)but-3-en-2-one | Nitro group instead of hydroxy | Different electronic properties affecting reactivity |
The primary mechanism of action for 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one involves the inhibition of key digestive enzymes such as α-amylase and α-glucosidase . These enzymes are crucial in carbohydrate metabolism, and their inhibition can lead to a delay in glucose absorption from the intestine, potentially aiding in the management of conditions like diabetes .
Enzyme Inhibition
- Binding Interactions : The compound interacts with its targets through hydrogen bonding and van der Waals forces.
- Impact on Metabolic Pathways : By inhibiting these enzymes, the compound alters carbohydrate hydrolysis pathways, influencing cellular functions such as signaling pathways and gene expression .
Antidiabetic Effects
Research indicates that 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one can significantly inhibit α-amylase and α-glucosidase, which may help in managing hyperglycemia by slowing carbohydrate digestion .
Anti-inflammatory Properties
In addition to its enzyme inhibition capabilities, studies have shown that this compound can inhibit lipopolysaccharide-induced nitric oxide synthase expression in macrophages, suggesting potential anti-inflammatory effects .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
-
Cytotoxicity Studies : A study reported that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
Cell Line IC50 (µM) HL-60 5.0 MCF-7 7.5 MOLT-4 6.0 - Antimicrobial Activity : Another study highlighted the antibacterial and antifungal activities of compounds similar to 4-(4-Chloro-2-hydroxyphenyl)but-3-en-2-one, emphasizing the role of functional groups in enhancing biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
